molecular formula CH5FN4 B12544366 Hydrazinecarbohydrazonoyl fluoride CAS No. 148174-99-6

Hydrazinecarbohydrazonoyl fluoride

Cat. No.: B12544366
CAS No.: 148174-99-6
M. Wt: 92.08 g/mol
InChI Key: HXBGUDDYVAXAHF-UHFFFAOYSA-N
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Description

Hydrazinecarbohydrazonoyl fluoride is a specialized hydrazonoyl halide characterized by the functional group –C(F):NNH–. This compound belongs to a broader class of hydrazonoyl halides, which are recognized for their versatile reactivity and significant roles in medicinal and synthetic chemistry. Hydrazonoyl halides, including the fluoride derivatives, are pivotal in synthesizing nitrogen-containing heterocycles such as thiadiazoles, selenadiazoles, and pyrazolines, which exhibit antimicrobial, fungicidal, and pharmaceutical activities . The fluorine substituent in this compound enhances its electrophilicity, making it a valuable intermediate in nucleophilic substitution and cycloaddition reactions .

Properties

CAS No.

148174-99-6

Molecular Formula

CH5FN4

Molecular Weight

92.08 g/mol

IUPAC Name

N,N'-diaminocarbamimidoyl fluoride

InChI

InChI=1S/CH5FN4/c2-1(5-3)6-4/h3-4H2,(H,5,6)

InChI Key

HXBGUDDYVAXAHF-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(NN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinecarbohydrazonoyl fluoride can be synthesized through several methods. One common approach involves the reaction of hydrazine with a fluorinating agent under controlled conditions. For instance, the reaction of hydrazine with fluorine gas or hydrogen fluoride can yield this compound. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced equipment to handle the highly reactive and corrosive nature of fluorine and hydrogen fluoride. Safety measures are paramount due to the hazardous nature of the reactants and products .

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarbohydrazonoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated hydrazine derivatives, while substitution can produce a variety of functionalized compounds .

Scientific Research Applications

Hydrazinecarbohydrazonoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which hydrazinecarbohydrazonoyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom’s high electronegativity allows it to form strong bonds with hydrogen and carbon atoms, influencing the compound’s reactivity and stability. This interaction can inhibit enzyme activity or modify protein structures, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Nomenclature Differences

Hydrazonoyl halides share the general structure –C(X):NNH–, where X is a halogen. Key comparisons include:

Compound Halogen (X) Substituents Nomenclature Variants (Examples)
Hydrazinecarbohydrazonoyl fluoride F Depends on parent hydrazine Fluorobenzaldehyde hydrazonoyl fluoride
Hydrazonoyl chlorides Cl Aryl, alkyl, or acetyl N-Phenyl benzhydrazidoyl chloride
Fluorinated hydrazides - Benzimidazole derivatives Fluorinated hydrazide-hydrazones (e.g., 112, 113)
Pyrazoline derivatives - Fluoro-substituted chalcones 5-Fluoro-pyrazolines

Notes:

  • Nomenclature inconsistencies persist, especially for aryl-substituted derivatives (e.g., "chlorobenzaldehyde phenylhydrazone" vs. "N-phenyl benzenecarbohydrazonoyl chloride") .
  • Fluorinated analogs often incorporate fluorine into aromatic rings (e.g., 2-fluorobenzaldehyde derivatives) rather than the hydrazonoyl halide core .

Biological Activity

Hydrazinecarbohydrazonoyl fluoride (HCF) is a compound of significant interest in the field of chemical biology due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of the biological activity of HCF, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine and carbonyl functionalities, which contribute to its reactivity and interaction with biological molecules. The general formula can be represented as:

H2NC O NNF\text{H}_2\text{N}-\text{C O }-\text{N}-\text{N}-\text{F}

This structure allows HCF to act as a versatile electrophile, capable of forming covalent bonds with nucleophilic sites in proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of HCF can be attributed to several mechanisms:

  • Covalent Modification : HCF can react with nucleophilic amino acid residues such as cysteine, lysine, and histidine in proteins, leading to irreversible modifications that can alter protein function.
  • Enzyme Inhibition : As a reactive probe, HCF has been shown to inhibit various enzymes by modifying active site residues, impacting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that HCF may exhibit antimicrobial activity against certain pathogens, potentially through disruption of cellular processes.

Case Studies

  • Enzyme Inhibition Studies : A study investigated the effect of HCF on serine proteases. The results indicated that HCF effectively inhibited these enzymes at micromolar concentrations, demonstrating its potential as a therapeutic agent for diseases involving protease dysregulation.
  • Antimicrobial Activity : In vitro tests revealed that HCF exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Data Tables

Study TypeFindings
Enzyme InhibitionHCF inhibited serine proteases with IC50 values ranging from 5 to 15 µM.
Antimicrobial TestingMIC for E. coli: 75 µg/mL; MIC for S. aureus: 100 µg/mL.
Cytotoxicity AssessmentIC50 against human fibroblasts: 200 µg/mL, indicating moderate toxicity.

Discussion

The biological activity of this compound presents both opportunities and challenges. Its ability to modify proteins covalently opens avenues for therapeutic applications, particularly in targeting specific enzymes involved in disease processes. However, the potential cytotoxicity observed in human cell lines necessitates further investigation into the safety profile of HCF.

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